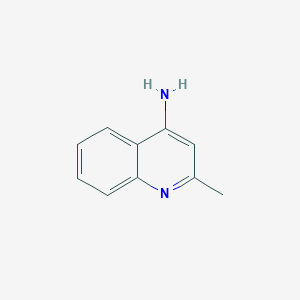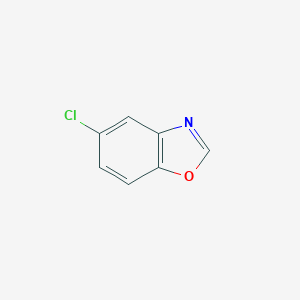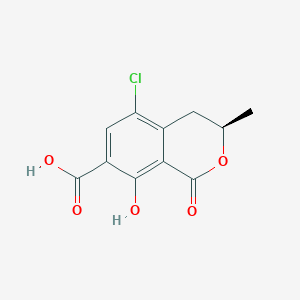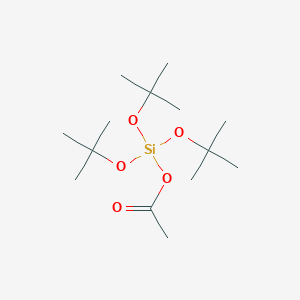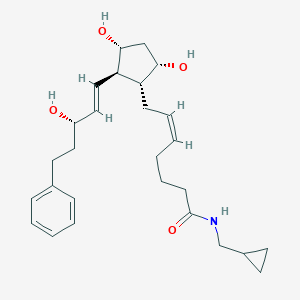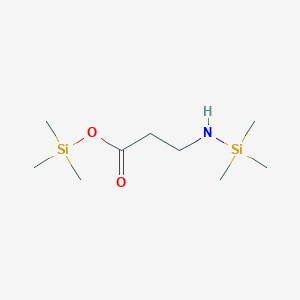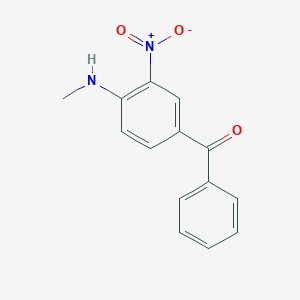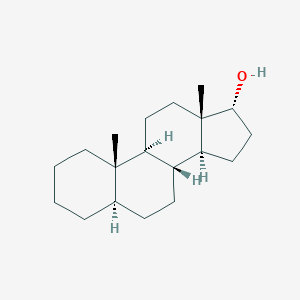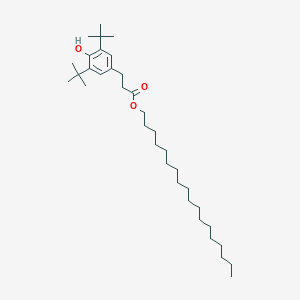
十八烷基 3-(3,5-二叔丁基-4-羟基苯基)丙酸酯
概述
描述
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, also known as Antioxidant 1076, is a propionate-based phenolic antioxidant . It can be used as a polymeric stabilizer by butylphenol functionalities . It has a molecular weight of 530.86 .
Synthesis Analysis
The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves several steps. In one method, 10 parts of β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid methyl ester, 8.36 parts of octanol, 1.44 parts of sodium methoxide, and 1.14 parts of dimethyl sulfoxide are added to an ester exchange kettle . The mixture is heated and stirred until it melts and dissolves, reacting at around 140°C for 3 hours . The mixture is then cooled to 80-90°C, and 1.6 parts of acetic acid are used to neutralize the sodium methoxide .Molecular Structure Analysis
The molecular formula of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is C35H62O3 . The SMILES string representation is CCCCCCCCCCCCCCCCCCOC(=O)CCc1cc(c(O)c(c1)C©©C)C©©C .Chemical Reactions Analysis
The primary use of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is as an antioxidant to prevent the deterioration of polymers . It acts as an inhibitor that reacts with O-centered radicals present in the substrate .Physical And Chemical Properties Analysis
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a powder with a melting point of 50-52 °C (lit.) . It exhibits a high potential for adsorption and negligible volatilization . Mackay Level I modeling revealed that soil and sediment are the main target compartments for this substance .科学研究应用
Polymer Stabilizer
Irganox 1076 is a hindered phenolic antioxidant commonly used as a polymer stabilizer . It is highly efficient and non-discoloring, making it suitable for stabilizing organic substrates such as plastics, synthetic fibers, elastomers, adhesives, waxes, oils, and fats . It protects these substrates against thermooxidative degradation .
Application in Polyolefins
Irganox 1076 is widely used in polyolefins , particularly in polyethylenes and polypropylene . Its low volatility makes it suitable for stabilizing plastics, as it is not driven out by the high temperatures experienced during plastic extrusion and moulding .
Food Packaging Material
Irganox 1076 has approval for use in food contact materials , such as plastic food packaging in the EU and US . It is one of the most common polymer antioxidants, in part because of its comparatively low price .
Nanosponge Hydrogel Formulation
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has been successfully formulated as a nanosponge hydrogel . This formulation exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to fluconazole .
Antimycotic Activity
The compound has shown promising antimycotic activity . It has been used to control skin fungal ailments since nanosponges augment the retention of tested agents in the skin .
Migration Study in Food Packaging
A study has been conducted on the migration of Irganox 1076 from laminated packaging into Doogh, an Iranian drink based on fermented milk . The results indicate the possible migrating of Irganox 1076 through laminate packaging into Doogh in some storage conditions .
Dosimeter for Clinical X-ray
Irganox 1076 has been investigated as a dosimeter for clinical X-ray , electron, and proton beams over clinically-relevant doses .
Physico-Chemical Characterization
Physico-chemical characterization of the blooming of Irganox 1076 onto the surface of a silane-crosslinked polyethylene has been studied . The study aims at investigating the blooming of Irganox 1076 onto the surface of a silane-crosslinked polyethylene .
作用机制
Target of Action
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076, is a hindered phenolic antioxidant . Its primary targets are polymers, where it acts as a stabilizer .
Mode of Action
Irganox 1076 interacts with its targets (polymers) by donating phenolic hydrogen to reactive radicals, which results in the formation of stable, non-reactive species . This process helps to prevent the oxidative degradation of polymers .
Biochemical Pathways
It’s known that the compound acts as an antioxidant, interrupting the oxidative chain reactions that lead to the breakdown of polymers .
Pharmacokinetics
It’s known that the compound is significantly less volatile than simpler phenolic antioxidants , which suggests it may have a longer duration of action.
Result of Action
The primary result of Irganox 1076’s action is the stabilization of polymers. By preventing oxidative degradation, it helps to maintain the integrity and extend the lifespan of plastic materials .
Action Environment
The efficacy and stability of Irganox 1076 can be influenced by environmental factors such as temperature. It is more suitable for stabilizing plastics that are exposed to high temperatures during processes like extrusion and moulding . It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .
安全和危害
未来方向
Future research could focus on the development of formulations for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate produced naturally from soil bacteria . For instance, a study successfully formulated it as a nanosponge hydrogel and statistically optimized the formula . The new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to fluconazole . This suggests that such formulations could be potential carriers for enhanced and improved topical delivery of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .
属性
IUPAC Name |
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027456 | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
CAS RN |
2082-79-3 | |
| Record name | Antioxidant 1076 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

